molecular formula C7H6ClN3O2S B6151941 6-chloro-1H-indazole-3-sulfonamide CAS No. 2172106-21-5

6-chloro-1H-indazole-3-sulfonamide

Cat. No.: B6151941
CAS No.: 2172106-21-5
M. Wt: 231.7
InChI Key:
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Description

6-chloro-1H-indazole-3-sulfonamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties . The addition of a sulfonamide group to the indazole ring enhances its pharmacological profile, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-indazole-3-sulfonamide typically involves the chlorination of 1H-indazole followed by sulfonamide formation. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-indazole-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted indazole derivatives.

    Oxidation: Formation of oxidized indazole products.

    Reduction: Formation of reduced indazole derivatives.

Scientific Research Applications

6-chloro-1H-indazole-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-1H-indazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological targets, enhancing its binding affinity. The indazole ring can interact with hydrophobic pockets in proteins, leading to inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1H-indazole-3-sulfonamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological interactions. The combination of the indazole ring and sulfonamide group provides a versatile scaffold for the development of new therapeutic agents and research tools.

Properties

CAS No.

2172106-21-5

Molecular Formula

C7H6ClN3O2S

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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